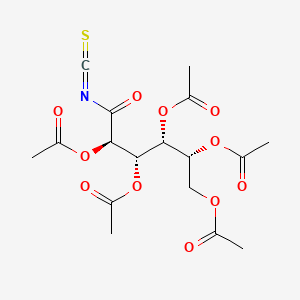
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate is a complex organic compound characterized by its unique structure, which includes multiple acetyl groups and an isothiocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate typically involves the acetylation of D-glucose derivatives. One common method includes the selective anomeric synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the isothiocyanate group, leading to different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
科学的研究の応用
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl and isothiocyanate groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities and therapeutic applications.
類似化合物との比較
Similar Compounds
D-Glucose, 2,3,4,5,6-pentaacetate: This compound is similar in structure but lacks the isothiocyanate group.
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated glucose derivative used in organic synthesis.
特性
CAS番号 |
58314-42-4 |
|---|---|
分子式 |
C17H21NO11S |
分子量 |
447.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-isothiocyanato-6-oxohexyl] acetate |
InChI |
InChI=1S/C17H21NO11S/c1-8(19)25-6-13(26-9(2)20)14(27-10(3)21)15(28-11(4)22)16(29-12(5)23)17(24)18-7-30/h13-16H,6H2,1-5H3/t13-,14-,15+,16-/m1/s1 |
InChIキー |
BRIVTLBDKGIQQB-LVQVYYBASA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC(C(C(C(C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



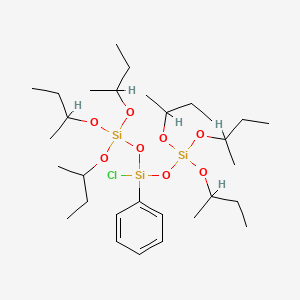
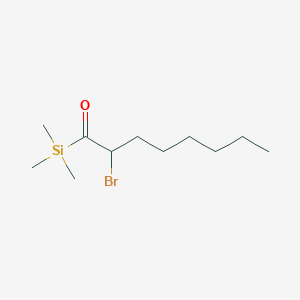
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
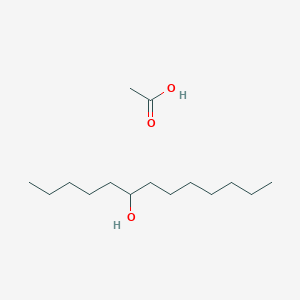
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)
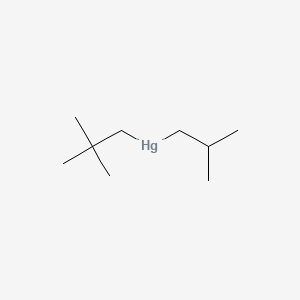


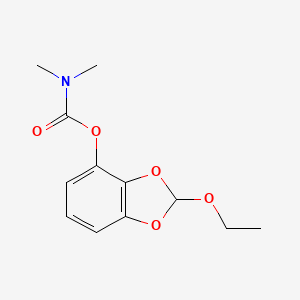


![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
